molecular formula C20H12I2O4 B4957731 4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate

4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate

Cat. No.: B4957731
M. Wt: 570.1 g/mol
InChI Key: KGVFVXXWCOKCCR-UHFFFAOYSA-N
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Description

4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate is a chemical compound with the molecular formula C21H14I2N2O3. It is known for its unique structure, which includes two iodine atoms and a benzoate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

[4-(2-iodobenzoyl)oxyphenyl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVFVXXWCOKCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate typically involves the esterification of 4-hydroxyphenyl 2-iodobenzoate with 2-iodobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.

    Reduction Reactions: The compound can be reduced to form the corresponding hydroxy derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Oxidation: Potassium permanganate in acetone at room temperature.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of hydroxy derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Iodobenzoyl)oxy]phenyl 4-ethoxybenzoate
  • 4-[(2-Iodobenzoyl)oxy]phenyl 2-thiophenecarboxylate
  • 4-[(2-Iodobenzoyl)oxy]phenyl 4-propoxybenzoate

Uniqueness

4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate is unique due to its dual iodine atoms and benzoate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

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